molecular formula C22H14O6 B151420 Isodiospyrin CAS No. 20175-84-2

Isodiospyrin

Cat. No. B151420
CAS RN: 20175-84-2
M. Wt: 374.3 g/mol
InChI Key: OEEOHKZVBKYMBA-UHFFFAOYSA-N
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Description

Isodiospyrin as a Human DNA Topoisomerase I Inhibitor

Isodiospyrin is a compound derived from the plant Diospyros morrisiana, characterized by an asymmetrical 1,2-binaphthoquinone chromophore. It has been found to exhibit cytotoxic activity against tumor cell lines. The mechanism of action of isodiospyrin is distinct from that of the well-known human topoisomerase I (htopo I) poison camptothecin. Isodiospyrin does not induce covalent complexes between htopo I and DNA but instead inhibits htopo I by binding directly to the enzyme, thereby preventing it from accessing DNA. This inhibition also extends to the kinase activity of htopo I, which is significant for understanding the cellular actions of naphthoquinone derivatives .

Synthesis Analysis

The synthesis of isodiospyrin and related compounds involves complex organic reactions. For instance, the synthesis of isochromene pyrimidinedione derivatives, which are structurally related to isodiospyrin, has been achieved through a one-pot Michael-Knoevenagel condensation-inverse-electron-demand hetero-Diels-Alder reaction. This method demonstrates the potential for creating compounds with multiple stereocenters and high enantioselectivity . Additionally, the absolute stereochemistry of isodiospyrin has been determined through asymmetric syntheses and analytical techniques such as X-ray and circular dichroism spectral studies .

Molecular Structure Analysis

The molecular structure of isodiospyrin has been confirmed through various spectroscopic methods and X-ray diffraction. The compound's structure is based on a binaphthoquinone framework, which is a key feature for its biological activity. The absolute configuration of isodiospyrin has been assigned, which is crucial for understanding its interaction with biological targets .

Chemical Reactions Analysis

Isodiospyrin's chemical reactivity can be inferred from studies on related naphthoquinone derivatives. For example, the synthesis of 22-isospirostane derivatives from 23-oxosapogenins through photochemical isomerization provides insights into the reactivity of similar compounds under light-induced conditions . The synthesis and properties of dispiro compounds, which share some structural similarities with isodiospyrin, also contribute to the understanding of the chemical behavior of rigid and orthogonal molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of isodiospyrin are closely related to its binaphthoquinone core. The electrochemical, optical, and thermal properties of related compounds, such as dispiro isomers, provide a basis for understanding the behavior of isodiospyrin under various conditions. These properties are important for the development of isodiospyrin as a pharmacological agent and for its handling and storage as a chemical substance .

Scientific Research Applications

Isodiospyrin as a Human DNA Topoisomerase I Inhibitor

Isodiospyrin, derived from Diospyros morrisiana, acts as a novel inhibitor of human DNA topoisomerase I (htopo I). Unlike camptothecin, a prototypical htopo I poison, isodiospyrin does not induce htopo I-DNA covalent complexes. Instead, it inhibits htopo I by directly binding to it, thereby limiting its access to the DNA substrate. This compound also strongly inhibits the kinase activity of htopo I, affecting the splicing factor 2/alternate splicing factor without DNA involvement. This discovery is significant for understanding naphthoquinone derivatives' cellular actions, particularly in DNA relaxation and kinase activities inhibition of htopo I (Ting et al., 2003).

Cytotoxic Activity of Isodiospyrin

Isodiospyrin has shown cytotoxic activity against various tumor cell lines, including HCT-8 colon tumor and P-388 lymphocytic leukemia. It was first identified in Diospyros morrisiana and demonstrated cytotoxic effects for the first time. The study of its cytotoxic properties opens up potential avenues for cancer research and therapy (Yan Xiu-zhen et al., 1989).

Antimycobacterial Activity

Isodiospyrin, along with other naphthoquinones isolated from Euclea natalensis, has been studied for its antimycobacterial activity. This compound exhibits significant inhibitory effects against Mycobacterium tuberculosis, showing potential as a therapeutic agent in treating bacterial infections. The study also hypothesized a structure-activity relationship and proposed a mode of action for these naphthoquinones (Kooy et al., 2006).

Antibacterial Properties

Isodiospyrin has been isolated from Diospyros piscatoria and found to exhibit a broad spectrum of antibacterial activity. It shows effectiveness against various Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes, Streptococcus pneumoniae, Salmonella typhi, and Mycobacterium chelonae. The minimum inhibitory concentrations (MICs) indicate its potency as an antibacterial agent, highlighting its potential use in treating bacterial infections (Adeniyi et al., 2000).

Safety And Hazards

When handling Isodiospyrin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEOHKZVBKYMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174007
Record name Isodiospyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isodiospyrin

CAS RN

20175-84-2
Record name Isodiospyrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20175-84-2
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Record name Isodiospyrin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISODIOSPYRIN
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208731
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Record name Isodiospyrin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
455
Citations
BA Adeniyi, HHS Fong, JM Pezzuto… - … Journal Devoted to …, 2000 - Wiley Online Library
… Two dimeric naphthoquinones, diospyrin and isodiospyrin, isolated … Isodiospyrin was more active than its racemic isomer diospyrin. … with increasing concentration of isodiospyrin tested. …
Number of citations: 93 onlinelibrary.wiley.com
CY Ting, CT Hsu, HT Hsu, JS Su, TY Chen… - Biochemical …, 2003 - Elsevier
… that isodiospyrin binds htopo I but not DNA. These results suggest that isodiospyrin inhibits … Furthermore, isodiospyrin exhibits strong inhibitory effect on the kinase activity of htopo I …
Number of citations: 84 www.sciencedirect.com
GS Sidhu, KK Prasad - Tetrahedron Letters, 1970 - Elsevier
… Ve were earlier not able to obtain isodiospyrin in a … (-) isodiospyrin. It has the same physical constants and PMR spectrum but the leucohexoacetate (III) prepared from our isodiospyrin (…
Number of citations: 13 www.sciencedirect.com
K YOSHIHIRA, M TEZUKA, S NATORI - … and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
7-Methyljuglone (II), mamegakinone (III), isodiospyrin (IV), and bisisodiospyrin (V) were isolated from the roots of Diospyros lotus.(IV) and (V) were also isolated from the roots of D. …
Number of citations: 43 www.jstage.jst.go.jp
VA Bacherikov - 2003 - dspace.onua.edu.ua
… Isodiospyrin is also a dual DNA topoisomerase I and II o inhibitor." The inhibition of the catalytic activity of human topoisomerase I by isodiospyrin is 10-fold more potent as compared to …
Number of citations: 2 dspace.onua.edu.ua
F Van der Kooy, JJM Meyer, N Lall - South African Journal of Botany, 2006 - Elsevier
… assay, providing a first report on the antimycobacterial activity of isodiospyrin, neodiospyrin and mamegakinone. The MIC values of diospyrin (8.0 μg/ml), isodiospyrin (10.0 μg/ml), 7-…
Number of citations: 61 www.sciencedirect.com
GA Pullella, D Vuong, E Lacey… - Journal of Natural …, 2020 - ACS Publications
… (51) The monomer ramentaceone (2) and diospyrin isomer isodiospyrin (3) have also both been reported to be cytotoxic to human colon carcinoma cells with similar IC 50 values (…
Number of citations: 7 pubs.acs.org
GS Sidhu, KK Prasad - Tetrahedron Letters, 1967 - Elsevier
… We name it" Isodiospyrin". The crude iaodiospyrin contaminated with some diospyrin was … new isodiospyrin dimethylether by chromatography over a siliaa gel oolarm with chloroform. …
Number of citations: 20 www.sciencedirect.com
AL Fallas, RH Thomson - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… isodiospyrin completely from diospyrin but the dimethyl ether was obtained pure. Direct comparison of isodiospyrin … Accordingly] we regard the biquinone, mp 226--228", as isodiospyrin …
Number of citations: 47 pubs.rsc.org
X Hou, WC Yuan, Y Jiang, HY Qi… - Journal of mass …, 2015 - pubmed.ncbi.nlm.nih.gov
[M + H]- ion in isodiospyrin detected by ESI-MS [M + H]- ion in isodiospyrin detected by ESI-MS J Mass Spectrom. 2015 Mar;50(3):592-5. doi: 10.1002/jms.3566. Authors Xue Hou 1 , Wei-Cheng …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov

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